molecular formula C10H13BrClNO B7937098 [(2-Bromo-4-chlorophenyl)methyl](2-methoxyethyl)amine

[(2-Bromo-4-chlorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B7937098
M. Wt: 278.57 g/mol
InChI Key: OGHRPMGANNOUIC-UHFFFAOYSA-N
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Description

The compound (2-Bromo-4-chlorophenyl)methylamine consists of a phenyl ring substituted with bromine (position 2) and chlorine (position 4). A methyl group attached to the phenyl ring is connected to a secondary amine, which is further substituted with a 2-methoxyethyl chain.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO/c1-14-5-4-13-7-8-2-3-9(12)6-10(8)11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHRPMGANNOUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (2-Bromo-4-chlorophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group to a more reduced form.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation Reactions: Imines or amides.

    Reduction Reactions: Dehalogenated compounds or reduced amines.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The positions and identities of substituents on the phenyl ring significantly impact electronic, steric, and binding properties. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications
(2-Bromo-4-chlorophenyl)methylamine Br (2), Cl (4) C₁₀H₁₃BrClNO 290.58 Halogenated aromatic; polar 2-methoxyethyl chain
(4-Bromo-3-methylphenyl)methylamine Br (4), CH₃ (3) C₁₁H₁₆BrNO 258.15 Methyl group enhances lipophilicity; potential synthetic intermediate
(4-Chlorophenyl)methylamine Cl (4) C₁₀H₁₄ClNO 199.68 Lacks bromine; reduced steric bulk
(2-Bromo-4-methoxy-phenyl)-methyl-amine Br (2), OCH₃ (4) C₈H₁₀BrNO 216.08 Methoxy group increases electron density; possible CNS activity

Key Observations :

  • Halogen Effects : Bromine and chlorine enhance electrophilicity and influence binding in biological targets (e.g., enzyme inhibition) .
  • Methoxy vs. Methyl : Methoxy groups (electron-donating) contrast with methyl (electron-neutral), altering solubility and interactions like hydrogen bonding .

Functional Group Variations in the Amine Side Chain

The 2-methoxyethyl group is a recurring motif in bioactive compounds. Comparisons include:

Compound Name Amine Side Chain Biological Activity (If Reported)
(2-Bromo-4-chlorophenyl)methylamine 2-Methoxyethyl Unknown; structural similarity suggests HDAC or kinase inhibition potential
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-Methoxyethyl phenoxy Fungal histone deacetylase (HDAC) inhibitor (IC₅₀ ~1 µM)
N,N-Bis(2-methoxyethyl)acrylamide Bis(2-methoxyethyl) Monomer for polymers; enhances solubility

Key Observations :

  • The 2-methoxyethyl group improves solubility and may participate in polar interactions with biological targets .
  • Boronic acid derivatives with similar side chains show potent enzyme inhibition, suggesting that (2-Bromo-4-chlorophenyl)methylamine could be optimized for similar applications .

Biological Activity

(2-Bromo-4-chlorophenyl)methylamine, a halogenated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine and chlorine atoms, which can enhance its reactivity and interaction with biological targets. The presence of the 2-methoxyethyl amine moiety further contributes to its potential biological effects.

Biological Activity

Research indicates that halogenated compounds often exhibit significant pharmacological effects. The predicted biological activities of (2-Bromo-4-chlorophenyl)methylamine include:

  • Antimicrobial properties : Studies suggest that similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer activity : Preliminary data indicates potential cytotoxic effects on cancer cell lines.

Table 1: Predicted Biological Activities of Related Compounds

Compound NameUnique FeaturesPredicted Biological Activity
(2-Bromo-4-chlorophenyl)methylamineHalogenated phenyl ringAntimicrobial, anticancer
[(4-Bromo-2-chlorophenyl)methylamine]Similar structureAntimicrobial, anticancer
[(4-Chlorophenyl)methyl(2-methoxyethyl)amine]Lacks brominePossibly lower activity

The mechanisms by which (2-Bromo-4-chlorophenyl)methylamine exerts its biological effects may involve:

  • Halogen bonding : The bromine and chlorine substituents can participate in specific interactions with biological molecules.
  • Hydrogen bonding : The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of halogenated phenylamines, finding that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized the disc diffusion method to assess efficacy, revealing that the presence of halogens enhanced antibacterial activity compared to non-halogenated counterparts .
  • Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines demonstrated that (2-Bromo-4-chlorophenyl)methylamine induced apoptosis at specific concentrations. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) : Computational models analyzing the SAR of similar compounds indicated that the introduction of bromine and chlorine atoms significantly influenced binding affinity to target proteins involved in cancer progression. This highlights the importance of structural modifications in enhancing biological activity .

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